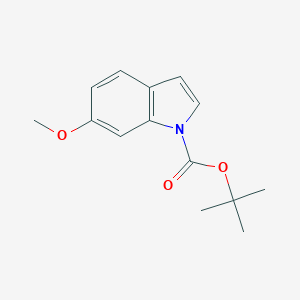

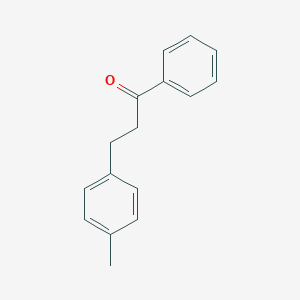

3-(4-Methylphenyl)propiophenone

Descripción general

Descripción

The compound "3-(4-Methylphenyl)propiophenone" is a chemical of interest in various fields of research, particularly in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful for understanding the chemistry of "3-(4-Methylphenyl)propiophenone".

Synthesis Analysis

The synthesis of related compounds often involves regioselective reactions, as seen in the preparation of isopropylthio/phenylthiosuccinic acid esters . Similarly, the synthesis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds involves careful control of reaction conditions to achieve the desired product . These methods can be adapted for the synthesis of "3-(4-Methylphenyl)propiophenone" by considering the specific functional groups and the desired substitution pattern on the aromatic rings.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds, as demonstrated for 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones and (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the molecular structure of "3-(4-Methylphenyl)propiophenone".

Chemical Reactions Analysis

The reactivity of a compound can be inferred from its behavior in various chemical reactions. For instance, the mass spectral fragmentation patterns of synthesized esters and the hydrogen-bonding patterns observed in propenone derivatives can provide insights into the potential reactivity of "3-(4-Methylphenyl)propiophenone" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The spectroscopic properties of related compounds have been studied using techniques such as Fourier transform infrared spectroscopy, Raman spectroscopy, and NMR . These studies can help predict the properties of "3-(4-Methylphenyl)propiophenone", such as its spectroscopic signatures and reactivity profiles. Additionally, computational methods like density functional theory (DFT) can be used to predict various properties, including the HOMO-LUMO energy gap and molecular electrostatic potential .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

3-(4-Methylphenyl)propiophenone serves as an important active pharmaceutical intermediate (API). A study by Yadav and Sowbna (2012) highlights its use in the synthesis of drugs like Ifenprodil and Buphenine, emphasizing the development of more environmentally friendly synthesis methods through liquid–liquid–liquid phase-transfer catalysis (Yadav & Sowbna, 2012).

Biodegradation Research

In the field of environmental science, research on the biodegradation of compounds related to 3-(4-Methylphenyl)propiophenone has been conducted. Bhushan et al. (2000) explored the degradation of 3-Methyl-4-nitrophenol, a breakdown product of certain pesticides, highlighting the role of microorganisms like Ralstonia sp. SJ98 in environmental bioremediation (Bhushan et al., 2000).

Asymmetric Synthesis

Mitsui and Kudo (1967) explored the asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid, starting from propiophenone, which is structurally related to 3-(4-Methylphenyl)propiophenone. This work contributes to the field of synthetic chemistry and enantiomer-specific drug development (Mitsui & Kudo, 1967).

Optical Applications

Research by Nandi et al. (2012) on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which are structurally similar to 3-(4-Methylphenyl)propiophenone, has revealed applications in solvatochromic switches and as probes for investigating preferential solvation in solvent mixtures. This opens up potential applications in optical device technologies (Nandi et al., 2012).

Catalysis

A study by Huang et al. (2001) on a silica-supported methylcellulose-L-proline–Pt complex demonstrated its use as a catalyst for the asymmetric hydrogenation of propiophenone, showcasing applications in catalysis and chemical synthesis (Huang et al., 2001).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, structurally related to 3-(4-Methylphenyl)propiophenone, has been studied for its effectiveness as a corrosion inhibitor for copper alloys, indicating potential applications in materials science (Nam et al., 2016).

Safety And Hazards

While specific safety and hazard information for 3-(4-Methylphenyl)propiophenone was not found in the retrieved sources, general safety measures for handling chemical reagents include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMLYDUTYXBITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

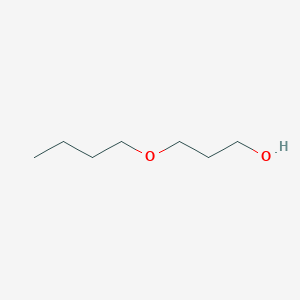

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472198 | |

| Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)propiophenone | |

CAS RN |

1669-50-7 | |

| Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)